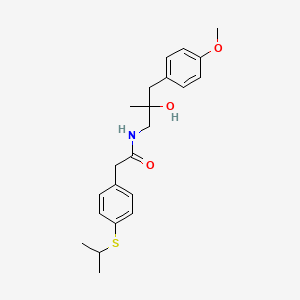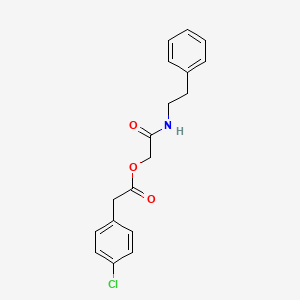
3-(Aminomethyl)-2,2-dimethyltetrahydrothiophene 1,1-dioxide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-2,2-dimethyltetrahydrothiophene 1,1-dioxide hydrochloride is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2,2-dimethyltetrahydrothiophene 1,1-dioxide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,2-dimethyltetrahydrothiophene and formaldehyde.
Aminomethylation: The key step involves the aminomethylation of 2,2-dimethyltetrahydrothiophene using formaldehyde and ammonia or a primary amine under acidic conditions. This reaction introduces the aminomethyl group at the desired position.
Oxidation: The resulting intermediate is then subjected to oxidation using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the 1,1-dioxide derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. Continuous flow reactors and automated systems may be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-2,2-dimethyltetrahydrothiophene 1,1-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the 1,1-dioxide group back to the corresponding sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or aryl groups.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-2,2-dimethyltetrahydrothiophene 1,1-dioxide hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of organic semiconductors and conductive polymers due to its unique electronic properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is utilized as an intermediate in the synthesis of various fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-2,2-dimethyltetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The 1,1-dioxide moiety may participate in redox reactions, affecting cellular oxidative stress pathways. These interactions can modulate enzyme activity, signal transduction, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride
- 2,2-Dimethyltetrahydrothiophene derivatives
- Thiophene-based sulfoxides and sulfones
Uniqueness
3-(Aminomethyl)-2,2-dimethyltetrahydrothiophene 1,1-dioxide hydrochloride stands out due to its specific substitution pattern and the presence of both aminomethyl and 1,1-dioxide groups. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
(2,2-dimethyl-1,1-dioxothiolan-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-7(2)6(5-8)3-4-11(7,9)10;/h6H,3-5,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBFLTVZFGVTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCS1(=O)=O)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[1-(7H-purin-6-yl)piperidin-4-yl]propanamide](/img/structure/B2761570.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B2761571.png)
![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2761572.png)





![2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2761583.png)
![4-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol](/img/structure/B2761585.png)



